1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine
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Overview
Description
1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an isoxazole ring, and a furylcarbonyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkene.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the Furylcarbonyl-Piperazine Moiety: This step can be performed through a nucleophilic substitution reaction, where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, and receptor binding.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Bromophenyl)-4,5-dihydro-5-isoxazolyl][4-(2-furylcarbonyl)piperazino]methanone
- [3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl][4-(2-furylcarbonyl)piperazino]methanone
Uniqueness
Compared to similar compounds, 1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-5-3-13(4-6-14)15-12-17(27-21-15)19(25)23-9-7-22(8-10-23)18(24)16-2-1-11-26-16/h1-6,11,17H,7-10,12H2 |
InChI Key |
CPDNDAKQZSQQSK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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